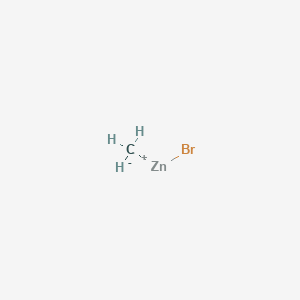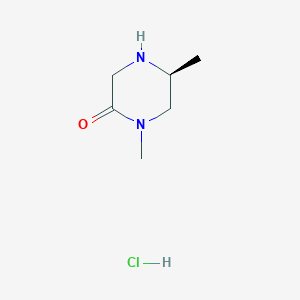![molecular formula C14H13FN2O5 B3112213 Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 188624-41-1](/img/structure/B3112213.png)
Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl acetate with a 3-fluorobenzyl isocyanate . The imidazolidinone ring forms through a cyclization reaction, resulting in the final product. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate consists of an imidazolidinone ring fused to an ethyl acetate moiety. The fluorobenzyl group is attached to the imidazolidinone ring. This arrangement influences its biological activity and reactivity .
Scientific Research Applications
Synthesis and Characterization
- Novel synthesis methods have been developed for compounds with similar structures, showcasing the potential for creating diverse derivatives with varied biological and chemical properties. For instance, synthesis routes for imidazolidine derivatives have been elaborated, demonstrating their potential in creating targeted molecules for further study (Huang Jin-qing, 2009).
Biological Applications
- Some derivatives are potent inhibitors of cholinergic enzymes, indicating potential therapeutic applications in neurodegenerative diseases. A study reported the synthesis of novel and highly active inhibitors derived from substituted benzothiazoles, highlighting the importance of the imidazolidine-2,4,5-trione moiety in biochemical interactions (Vladimír Pejchal et al., 2011).
Chemical Properties and Reactions
- Research on the transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into hydantoin derivatives elucidates the flexibility of imidazolidine frameworks in chemical reactions, providing a basis for the development of new compounds with enhanced or specific functionalities (R. Milcent et al., 1991).
Molecular Modeling and Docking Studies
- The antimicrobial activity and docking studies of certain derivatives have been explored, offering insights into the molecular interactions that govern biological efficacy. This indicates the potential for designing compounds with specific biological targets in mind (YN Spoorthy et al., 2021).
Antimicrobial and Anticancer Properties
- Derivatives of imidazolidin-4-one have shown promising antimicrobial and anticancer properties, suggesting the potential for developing new therapeutic agents. The synthesis and characterization of these derivatives highlight the importance of structural modifications in achieving desired biological outcomes (M. Sherif et al., 2013).
Future Directions
properties
IUPAC Name |
ethyl 2-[3-[(3-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O5/c1-2-22-11(18)8-17-13(20)12(19)16(14(17)21)7-9-4-3-5-10(15)6-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSJZWGVUZAITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















